molecular formula C8H12O B085115 Spiro[3.4]octan-5-one CAS No. 10468-36-7

Spiro[3.4]octan-5-one

Cat. No. B085115
CAS RN: 10468-36-7
M. Wt: 124.18 g/mol
InChI Key: DDEJDSGORXALFP-UHFFFAOYSA-N
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Description

Spiro[3.4]octan-5-one is a chemical compound with a unique fused and spirocyclic oxygen-containing rigid skeleton structure. It is of interest in synthetic organic chemistry due to its structural complexity and potential for forming various derivative compounds.

Synthesis Analysis

  • Efficient Synthesis Approach : The synthesis of 6‐oxa‐spiro[3.4]octan‐1‐one derivatives through a Wolff rearrangement and cycloaddition, achieving good yields, has been developed. These derivatives possess a special fused and spirocyclic oxygen-containing rigid skeleton structure (Xiao et al., 2018).
  • Conjugate Addition and Dearomatization : A method for synthesizing spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides has been developed, showing high yields and functional group tolerance (Gai et al., 2015).

Molecular Structure Analysis

  • Crystal Structure : The crystal structure of (rac-5RS,7RS,8SR)-Spiro[7-methoxycarbonyl-1-aza-3-thiabicyclo[3.3.0]octane-8,1′-acenaphthylen]-2′-one reveals a spiro-carbon connecting a bicyclo-octane group to an acenaphthylen moiety (Sundar et al., 2002).

Chemical Reactions and Properties

  • Reactivity and Functional Group Tolerance : Spiro derivatives can be synthesized using various methodologies, demonstrating high diastereoselectivity and good functional group tolerance. These methods include the use of ionic liquids for eco-friendly synthesis and reactions with para-quinone methides (Gaikwad et al., 2018).

Physical Properties Analysis

  • Stability and Conformation : The stability and conformation of spiro compounds have been studied, revealing insights into their behavior under various conditions. This includes studies on the thermal rearrangement and the impact of substituents on the physical properties of spiro compounds.

Chemical Properties Analysis

  • Electrocyclic Reactions : Thermally induced electrocyclic reactions offer a novel method for the synthesis of spiro[2.5]octa-3,5-dienes, showcasing moderate to good yields. This methodology provides insights into the chemical properties and reactivity patterns of spiro compounds (Tang et al., 2010).

Scientific Research Applications

Spiro Compounds:

Spiro compounds are a class of organic compounds characterized by their unique structural feature of having two or more rings that share only one atom, the so-called spiroatom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral, reflecting the coiled structure of these compounds .

Scientific Fields:

Spiro compounds are widely studied in various scientific fields, including organic chemistry, medicinal chemistry, and material science . They are of particular interest in the field of organic synthesis due to their unique conformational features and structural implications on biological systems .

Applications:

Spiro compounds have found numerous applications in the synthesis of complex natural products and pharmaceuticals . They are often used as building blocks in the synthesis of bioactive compounds, with their unique structure contributing to the bioactivity of the final product .

Synthesis and Experimental Procedures:

The synthesis of spiro compounds often involves cycloaddition strategies . For example, organometallic [3+2] and [4+2] cycloaddition strategies are commonly used to construct spiro compounds . These methods involve the reaction of an organometallic compound with a suitable dipolarophile or dienophile to form the spiro compound .

Results and Outcomes:

The synthesis of spiro compounds has led to the development of numerous bioactive compounds with potential applications in medicinal chemistry . For example, spirocyclic compounds have been used in the development of drugs for the treatment of various diseases .

Safety And Hazards

Spiro[3.4]octan-5-one is associated with several hazard statements including H335, H315, H227, and H319 . Precautionary measures include P264, P280, P305+P351+P338, P337+P313P, P210, P280, P370+P378, P403+P235, and P501 .

properties

IUPAC Name

spiro[3.4]octan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-7-3-1-4-8(7)5-2-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDEJDSGORXALFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701016045
Record name Spiro[3.4]octan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.4]octan-5-one

CAS RN

10468-36-7
Record name Spiro[3.4]octan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[3.4]octan-5-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
K Mandelt, I Meyer-Wilmes, L Fitjer - Tetrahedron, 2004 - Elsevier
Several new Grignard reagents based on substituted cyclobutanes have been generated and added to cyclobutanones to yield mono- to trimethylated [1,1′-bicyclobutyl]-1-ols. Mono- …
Number of citations: 13 www.sciencedirect.com
P Bischof, R Gleiter, A De Meijere… - Helvetica Chimica …, 1974 - Wiley Online Library
The photoelectron spectra of spiro [3.4] octane (l), spiro [3.4] octene-5 (Z), spiro [3.4]-octa-5, 7-diene (3), spiro [4.4] nonene-2 (4) and spiro [4.4] nona-2, 4-diene (5) have been recorded. …
Number of citations: 28 onlinelibrary.wiley.com
GD Christiansen, DA Lightner - The Journal of Organic Chemistry, 1971 - ACS Publications
The mass spectra of spiro ketones with varying ring size have been recorded. An unusual fragmentation resulting in the loss of an olefinic radical in a hydrogen-transfer mechanism was …
Number of citations: 10 pubs.acs.org
JE Baldwin, ME Keene, R Shukla - Tetrahedron Letters, 2000 - Elsevier
Efficient syntheses of the hitherto unknown hydrocarbons dispiro[2.1.4.1]decane and dispiro[2.0.3.3]decane have been realized through reaction sequences involving spiro[3.4]octan-2-…
Number of citations: 5 www.sciencedirect.com
M Jung, JE Muir, VNG Lindsay - Tetrahedron, 2023 - Elsevier
A novel approach for the formation of the highly strained spiro[3.3]heptan-1-one motif was developed through the reaction of 1-sulfonylcyclopropanols and lithiated 1-sulfonylbicyclo[1.1.…
Number of citations: 3 www.sciencedirect.com
MJ Kerner, P Wipf - Organic Letters, 2021 - ACS Publications
Selective lithiation of arylsulfonylbicyclo[1.1.0]butanes at the bridgehead methine and addition to carbonyl compounds yield tertiary bicyclobutyl alcohols that form spiro[3.4]octanes and …
Number of citations: 19 pubs.acs.org
FN Jones, RV Lindsey Jr - The Journal of Organic Chemistry, 1968 - ACS Publications
Thermal oligomerization of liquid aliene at 140 affords a mixture of cyclic products including two di-mers, threetrimers, two tetramers, and higher oligo-mers. 1 The structures of these …
Number of citations: 33 pubs.acs.org
DR Morton, NJ Turro - Journal of the American Chemical Society, 1973 - ACS Publications
The solution phase photochemical transformations of several substituted cyclobutanones and cyclopentanones are described with emphasis placed on the mechanism and scope of the …
Number of citations: 56 pubs.acs.org
LK Bee, J Beeby, JW Everett… - The Journal of Organic …, 1975 - ACS Publications
Two synthetic routes to bicyclobutylidene are described. Bicyclobutylidene can be readily epoxidized to 9-oxadispiro [3.0. 3.1] nonane, and adds methylene to give dispiro [3.0. 3.1] …
Number of citations: 39 pubs.acs.org
SJ Etheredge - The Journal of Organic Chemistry, 1966 - ACS Publications
(6) Vapor phase chromatographic work was done with an Aereograph Hi-Fi Model 600 with nitrogen at a flow rate of 20-30 m/min as the carrier gas on a 10-ft 20% Craig polyester …
Number of citations: 23 pubs.acs.org

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